molecular formula C8H10BrN5O2 B12325544 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol

3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol

Cat. No.: B12325544
M. Wt: 288.10 g/mol
InChI Key: NYGXMHAESZUNSS-UHFFFAOYSA-N
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Description

3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol is a chemical compound with the molecular formula C8H10BrN5O2 and a molecular weight of 288.1 g/mol. This compound is characterized by the presence of a purine ring substituted with an amino group at the 6th position and a bromine atom at the 8th position, along with a 1,2-propanediol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and brominating agents.

    Bromination: The purine derivative is subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 8th position.

    Amination: The brominated purine is then reacted with an amine source to introduce the amino group at the 6th position.

    Propanediol Addition: Finally, the 1,2-propanediol moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a dehalogenated product.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Compounds with oxo groups replacing hydroxyl groups.

    Reduced Derivatives: Compounds with hydrogen atoms replacing bromine atoms.

    Substituted Derivatives: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    3-(6-amino-8-chloro-3H-purin-3-yl)-1,2-propanediol: Similar structure with a chlorine atom instead of bromine.

    3-(6-amino-8-fluoro-3H-purin-3-yl)-1,2-propanediol: Similar structure with a fluorine atom instead of bromine.

    3-(6-amino-8-iodo-3H-purin-3-yl)-1,2-propanediol: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with different halogen substitutions.

Properties

Molecular Formula

C8H10BrN5O2

Molecular Weight

288.10 g/mol

IUPAC Name

3-(8-bromo-6-imino-7H-purin-3-yl)propane-1,2-diol

InChI

InChI=1S/C8H10BrN5O2/c9-8-12-5-6(10)11-3-14(7(5)13-8)1-4(16)2-15/h3-4,10,15-16H,1-2H2,(H,12,13)

InChI Key

NYGXMHAESZUNSS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=N)C2=C(N1CC(CO)O)N=C(N2)Br

Origin of Product

United States

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